6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
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Overview
Description
6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Chloro Group: Chlorination of the pyridazine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced via a nucleophilic aromatic substitution reaction, where the chloro-substituted pyridazine reacts with 1-methyl-1H-pyrazole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form C-C or C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (e.g., K3PO4) in solvents like toluene or dioxane.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazin-3-amines.
Oxidation: Pyridazine N-oxides.
Reduction: Pyridazin-3-amines.
Coupling Reactions: Biaryl or diarylamine derivatives.
Scientific Research Applications
6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide intermediate.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions with key amino acid residues . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitropyridin-2-yl-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 6-((6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules.
Properties
IUPAC Name |
6-chloro-4-(1-methylpyrazol-4-yl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-14-4-5(3-11-14)6-2-7(9)12-13-8(6)10/h2-4H,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIULORNRHKVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN=C2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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